molecular formula C23H25N3O2 B15105088 12-oxo-N-(3-phenylpropyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

12-oxo-N-(3-phenylpropyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B15105088
M. Wt: 375.5 g/mol
InChI Key: DXPIGJUIJGDKEM-UHFFFAOYSA-N
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Description

12-oxo-N-(3-phenylpropyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound belonging to the quinazoline family. This compound is characterized by its unique structure, which includes a hexahydroazepino ring fused with a quinazoline moiety. The presence of the phenylpropyl group adds to its structural complexity and potential biological activity.

Preparation Methods

The synthesis of 12-oxo-N-(3-phenylpropyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide can be achieved through various synthetic routes. One common method involves the photochemical synthesis using organo-aqueous solvents. This method has been shown to be effective in producing high yields of the desired compound . The reaction typically involves the use of 2-aminobenzoic acid ethyl ester and phenylpropylamine as starting materials, which undergo nucleophilic addition reactions in the presence of water and other solvents .

Chemical Reactions Analysis

12-oxo-N-(3-phenylpropyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

12-oxo-N-(3-phenylpropyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential biological activity and is studied for its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 12-oxo-N-(3-phenylpropyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in cell signaling and metabolic pathways. Its effects are mediated through the modulation of these targets, leading to changes in cellular functions and biological responses .

Comparison with Similar Compounds

12-oxo-N-(3-phenylpropyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the phenylpropyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

12-oxo-N-(3-phenylpropyl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C23H25N3O2/c27-22(24-14-7-10-17-8-3-1-4-9-17)18-12-13-19-20(16-18)25-21-11-5-2-6-15-26(21)23(19)28/h1,3-4,8-9,12-13,16H,2,5-7,10-11,14-15H2,(H,24,27)

InChI Key

DXPIGJUIJGDKEM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)C(=O)NCCCC4=CC=CC=C4)C(=O)N2CC1

Origin of Product

United States

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